molecular formula C10H10F6N2O B12928001 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Cat. No.: B12928001
M. Wt: 288.19 g/mol
InChI Key: VIJFSJXNYGIJMP-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with two trifluoromethyl groups at the 3- and 5-positions and a tetrahydro-2H-pyran-2-yl (THP) group at the 1-position. The trifluoromethyl groups impart high electronegativity and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical applications. The THP group acts as a steric and electronic modulator, influencing solubility and reactivity.

Properties

Molecular Formula

C10H10F6N2O

Molecular Weight

288.19 g/mol

IUPAC Name

1-(oxan-2-yl)-3,5-bis(trifluoromethyl)pyrazole

InChI

InChI=1S/C10H10F6N2O/c11-9(12,13)6-5-7(10(14,15)16)18(17-6)8-3-1-2-4-19-8/h5,8H,1-4H2

InChI Key

VIJFSJXNYGIJMP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

3,5-Bis(trifluoromethyl)-1H-pyrazole derivatives

  • 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole :

  • Substituent Difference : Replaces the THP group with a trifluoroethyl group.
  • Impact : Increased electron-withdrawing effects but reduced hydrolytic stability compared to the THP-protected analogue. Applications in fluorinated liquid crystals and agrochemicals are documented .
    • 1-(tert-Butyl)-3,5-bis(trifluoromethyl)-1H-pyrazole :
  • Substituent Difference : tert-Butyl group instead of THP.
  • Impact: Higher steric hindrance limits reactivity in cross-coupling reactions. Used as a ligand in organometallic catalysis (e.g., silver(I) complexes in ) .

Pyrazolate-bridged bis(imidazolium) compounds (e.g., [H3L1]X2 in )

  • Structural Difference : Incorporates imidazolium moieties and bridging pyrazole units.
  • Functional Comparison : These compounds form stable silver(I) complexes due to strong N-heterocyclic carbene (NHC) bonding, unlike the THP-substituted pyrazole, which lacks direct metal-coordination sites. Applications in catalysis and supramolecular chemistry differ significantly .

Impact: Reduced thermal stability and lipophilicity. Lower utility in hydrophobic environments (e.g., cell-membrane penetration in drug design).

Physicochemical and Reactivity Data (Hypothetical Table):

Compound LogP Melting Point (°C) Solubility (mg/mL) Reactivity with Ag(I)
1-(THP)-3,5-bis(CF₃)-1H-pyrazole 2.8* 120–125* 0.5 (DMSO)* Low
1-(Trifluoroethyl)-3,5-bis(CF₃)-1H-pyrazole 3.1 95–100 0.3 (DMSO) Moderate
1-(tert-Butyl)-3,5-bis(CF₃)-1H-pyrazole 3.5 140–145 0.1 (DCM) High (ligand behavior)

*Estimated values based on analogous structures.

Limitations and Knowledge Gaps

  • The provided evidence lacks explicit data on 1-(THP)-3,5-bis(CF₃)-1H-pyrazole, necessitating extrapolation from structurally related compounds.
  • Crystallographic studies using SHELX software () could resolve ambiguities in bond angles and conformations.

Biological Activity

The compound 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Molecular Formula

  • Molecular Formula : C10H12F6N2O
  • Molecular Weight : 248.20 g/mol

Structural Characteristics

The compound features a tetrahydropyran ring fused with a pyrazole moiety, which is further substituted with two trifluoromethyl groups. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied. The following sections summarize key findings related to the specific compound .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds that were tested against bacterial strains such as E. coli and Staphylococcus aureus. Compounds similar to the one showed promising results, inhibiting bacterial growth effectively at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, compounds with similar structural features demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In one study, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. A series of studies reported that certain pyrazole derivatives could induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including those structurally similar to 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole . The derivatives were evaluated for their biological activities against several cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited significant growth inhibition and induced apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of novel pyrazole derivatives. The researchers tested these compounds in vivo using carrageenan-induced paw edema models in rats. The results showed that certain derivatives significantly reduced inflammation compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .

Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialPyrazole derivativesInhibition of E. coli growth
Anti-inflammatoryTrifluoromethyl-substituted pyrazolesUp to 85% TNF-α inhibition
AnticancerSimilar pyrazole derivativesInduced apoptosis in cancer cells

Comparative Efficacy of Pyrazole Derivatives

CompoundIC50 (µM) Against Cancer CellsTNF-α Inhibition (%) at 10 µM
Compound A (similar)1285
Compound B (similar)876
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole TBDTBD

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